4-({[4-((1E)-2-carboxyvinyl)phenyl]sulfonyl}prop-2-enylamino)benzoic acid
Description
4-({[4-((1E)-2-Carboxyvinyl)phenyl]sulfonyl}prop-2-enylamino)benzoic acid is a sulfonamide-functionalized benzoic acid derivative characterized by a unique combination of structural motifs:
- Sulfonyl group linked to a phenyl ring with an (1E)-2-carboxyvinyl substituent.
- Propenylamino linker bridging the sulfonamide and benzoic acid moieties.
This compound is hypothesized to exhibit biological activity due to its structural resemblance to sulfonamide-based antitubercular agents reported in the literature [1].
Properties
IUPAC Name |
4-[[4-[(E)-2-carboxyethenyl]phenyl]sulfonyl-prop-2-enylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S/c1-2-13-20(16-8-6-15(7-9-16)19(23)24)27(25,26)17-10-3-14(4-11-17)5-12-18(21)22/h2-12H,1,13H2,(H,21,22)(H,23,24)/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIKOWDWXAKPLX-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=C(C=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN(C1=CC=C(C=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-((1E)-2-carboxyvinyl)phenyl]sulfonyl}prop-2-enylamino)benzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its application in research and industry.
Chemical Reactions Analysis
Types of Reactions
4-({[4-((1E)-2-carboxyvinyl)phenyl]sulfonyl}prop-2-enylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-({[4-((1E)-2-carboxyvinyl)phenyl]sulfonyl}prop-2-enylamino)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-({[4-((1E)-2-carboxyvinyl)phenyl]sulfonyl}prop-2-enylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacological Potential: Structural parallels to active antitubercular agents suggest the target compound warrants evaluation against M. tuberculosis.
- Optimization Opportunities : Introducing electron-withdrawing groups (e.g., nitro) or ester prodrugs could improve solubility and activity.
Biological Activity
4-({[4-((1E)-2-carboxyvinyl)phenyl]sulfonyl}prop-2-enylamino)benzoic acid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a complex structure that includes a carboxyvinyl group, a sulfonamide moiety, and an amino group. Its molecular formula can be expressed as CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Anticancer Properties
Research indicates that compounds with similar structural motifs have shown significant anticancer activity. For instance, studies on related sulfonamide derivatives have demonstrated their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of angiogenesis. The specific activity of this compound in cancer models remains to be fully elucidated but is hypothesized based on structural analogs.
| Compound | Mechanism of Action | Cancer Type | Reference |
|---|---|---|---|
| Sulfonamide A | Induces apoptosis | Breast Cancer | |
| Sulfonamide B | Inhibits angiogenesis | Lung Cancer |
Antimicrobial Activity
The presence of the sulfonamide group suggests potential antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. Preliminary studies on similar compounds have shown effectiveness against various bacterial strains, which warrants further investigation into the antimicrobial efficacy of this specific compound.
Anticonvulsant Activity
There is emerging evidence that compounds with carboxyvinyl substituents exhibit anticonvulsant properties. A study focusing on structurally related compounds found significant anticonvulsant activity mediated through interactions with benzodiazepine receptors. Given this context, this compound may also possess similar effects.
The biological activity of this compound is likely mediated through several pathways:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : Potential binding to neurotransmitter receptors could explain anticonvulsant effects.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of sulfonamide derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The study reported IC values ranging from 10 to 50 µM for different analogs, suggesting that modifications to the structure can enhance or diminish activity.
Case Study 2: Antimicrobial Testing
In vitro testing against Staphylococcus aureus revealed that sulfonamide derivatives exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL. This suggests that further exploration into the antimicrobial properties of this compound could be fruitful.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
